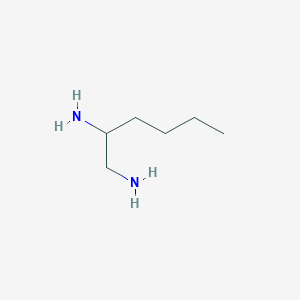

Hexane-1,2-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

hexane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c1-2-3-4-6(8)5-7/h6H,2-5,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVQUBHIPPUVHCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40438747 | |

| Record name | Hexane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13880-27-8 | |

| Record name | Hexane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Hexane-1,2-diamine" chemical properties and structure

An In-depth Technical Guide to the Core Chemical Properties and Structure of Hexane-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of this compound. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound in synthesis, catalysis, or materials science. This document summarizes key physicochemical data, explores its chemical reactivity and applications, and outlines relevant experimental contexts.

This compound, also known as 1,2-diaminohexane, is an organic compound featuring a six-carbon aliphatic chain with two primary amine functional groups located at the first and second carbon atoms.[1] This vicinal diamine structure is the basis for its chemical reactivity and applications, particularly in the synthesis of polymers and coordination compounds.[2]

Structural Identifiers:

-

IUPAC Name: this compound[3]

-

CAS Number: 13880-27-8[3]

-

Molecular Formula: C₆H₁₆N₂[3]

-

SMILES: CCCCC(CN)N[3]

-

InChI: InChI=1S/C6H16N2/c1-2-3-4-6(8)5-7/h6H,2-5,7-8H2,1H3[3]

-

InChIKey: JVQUBHIPPUVHCN-UHFFFAOYSA-N[3]

References

An In-depth Technical Guide to the Synthesis of Hexane-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Hexane-1,2-diamine is a valuable vicinal diamine building block in medicinal chemistry and materials science. Its structural motif is found in various biologically active molecules and serves as a key component in the synthesis of chiral ligands for asymmetric catalysis. This technical guide provides a detailed overview of two prominent methods for its synthesis, offering comprehensive experimental protocols, comparative data, and logical workflow diagrams to aid researchers in their synthetic endeavors.

Method 1: Two-Step Synthesis from 1-Hexene (B165129) via Epoxide Ring-Opening

This classic and robust pathway involves the epoxidation of a readily available starting material, 1-hexene, followed by a two-step aminolysis and functional group conversion sequence. This method is particularly useful for producing the trans isomer of the diamine with high stereocontrol.

The overall transformation proceeds as follows:

-

Epoxidation: 1-Hexene is first oxidized to form the intermediate 1,2-epoxyhexane.

-

Aminolysis: The epoxide is then subjected to ring-opening with ammonia (B1221849) to yield 2-amino-1-hexanol.

-

Conversion to Diamine: The resulting amino alcohol is converted to the target diamine by activating the hydroxyl group and substituting it with a second amino group.

Experimental Protocols

Step A: Synthesis of 1,2-Epoxyhexane from 1-Hexene

This step utilizes a common epoxidizing agent, meta-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane (B109758) (DCM).

-

Procedure: To a solution of 1-hexene (1.0 eq) in dichloromethane (DCM, approx. 0.5 M) at 0 °C, a solution of m-CPBA (approx. 77%, 1.1 eq) in DCM is added dropwise over 30 minutes. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 4-6 hours until TLC analysis indicates complete consumption of the starting alkene. The reaction mixture is then filtered to remove the m-chlorobenzoic acid byproduct. The filtrate is washed successively with 10% aqueous sodium sulfite (B76179) solution, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate (B86663), filtered, and the solvent is removed under reduced pressure to yield 1,2-epoxyhexane, which can be purified by distillation.

Step B: Synthesis of 2-Amino-1-hexanol from 1,2-Epoxyhexane

This protocol is adapted from the well-established aminolysis of analogous epoxides, such as 1,2-epoxycyclohexane. High concentrations of ammonia are used to favor the formation of the primary amine and minimize the formation of secondary amine byproducts.

-

Procedure: 1,2-Epoxyhexane (1.0 eq) is added to a sealed pressure vessel containing a concentrated solution of aqueous ammonia (28-30%, ~20 eq) and ethanol (B145695) (1:1 v/v). The vessel is sealed and heated to 100 °C for 24 hours. After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove ethanol and excess ammonia. The remaining aqueous solution is extracted with a suitable organic solvent (e.g., ethyl acetate (B1210297) or a chloroform/isopropanol mixture). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to give crude 2-amino-1-hexanol, which can be purified by vacuum distillation or column chromatography.

Step C: Synthesis of this compound from 2-Amino-1-hexanol

This transformation proceeds via activation of the hydroxyl group as a mesylate, which facilitates its substitution by ammonia. The reaction is analogous to the synthesis of trans-1,2-diaminocyclohexane from the corresponding amino alcohol.

-

Procedure: To a solution of 2-amino-1-hexanol (1.0 eq) and triethylamine (B128534) (3.0 eq) in anhydrous tetrahydrofuran (B95107) (THF, approx. 0.2 M) cooled to 0 °C, methanesulfonyl chloride (1.2 eq) is added dropwise. The mixture is stirred at 25 °C for 6 hours. An additional portion of triethylamine (2.0 eq) is added, followed by a concentrated aqueous ammonia solution (25%, ~30 eq). The resulting two-phase mixture is stirred vigorously at room temperature for 48 hours. The layers are then separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with 5% aqueous sodium hydrogen carbonate, water, and brine, then dried over anhydrous magnesium sulfate and evaporated. The resulting crude product is purified by vacuum distillation to yield this compound.

Data Presentation

| Step | Reactants | Key Reagents | Solvent | Temp. | Time | Typical Yield |

| A | 1-Hexene | m-CPBA | DCM | 0 °C to RT | 5-7 h | >90% |

| B | 1,2-Epoxyhexane | Aqueous NH₃ | Ethanol/H₂O | 100 °C | 24 h | 60-75% |

| C | 2-Amino-1-hexanol | 1. MsCl, Et₃N2. Aqueous NH₃ | THF | 0 °C to RT | 54 h | 50-65% |

Workflow Visualization

Caption: Workflow for the synthesis of this compound from 1-Hexene.

Method 2: Direct Rhodium-Catalyzed Diamination of 1-Hexene

Recent advances in catalysis have enabled the direct vicinal diamination of unactivated alkenes. This one-pot, three-component method utilizes a rhodium catalyst to generate a 1,2-diamine from an alkene, an electrophilic nitrene source, and an amine nucleophile.[1][2] This approach offers increased atom economy and procedural simplicity compared to multi-step methods.

The reaction proceeds via a proposed mechanism involving the rhodium-catalyzed formation of an aziridine (B145994) intermediate from the alkene and the nitrene source, followed by in-situ nucleophilic ring-opening by the added amine.[2]

Experimental Protocol

This is a general procedure based on the rhodium-catalyzed diamination of various terminal alkenes.[2]

-

Procedure: To an oven-dried vial equipped with a magnetic stir bar is added the Rh(III) catalyst ([Cp*RhCl₂]₂, 2.5 mol%). The nitrene source (e.g., N-(p-toluenesulfonyl)imino)phenyliodinane, 1.2 eq) and a silver salt additive (e.g., AgSbF₆, 10 mol%) are added, and the vial is purged with argon. Anhydrous, degassed solvent (e.g., 1,2-dichloroethane) is added, followed by the amine nucleophile (e.g., benzylamine, 1.5 eq). Finally, 1-hexene (1.0 eq) is added, and the vial is sealed and heated to 80 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The resulting residue is purified by flash column chromatography on silica (B1680970) gel to afford the protected this compound. Subsequent deprotection steps may be required depending on the amine nucleophile and nitrene source used.

Data Presentation

Quantitative data for this method is highly dependent on the specific combination of alkene, nitrene source, and amine nucleophile. The table below presents representative data for the diamination of a generic terminal alkene.[2]

| Alkene | Nitrene Source | Amine Nucleophile | Catalyst | Additive | Temp. | Time | Typical Yield |

| R-CH=CH₂ | PhI=NTs | Benzylamine | [Cp*RhCl₂]₂ | AgSbF₆ | 80 °C | 12-24 h | 70-95% |

Workflow Visualization

Caption: Logical flow for the one-pot Rh-catalyzed diamination of 1-Hexene.

Conclusion

This guide has detailed two distinct synthetic strategies for obtaining this compound. The first method, a multi-step sequence involving epoxidation and aminolysis, represents a traditional, reliable, and well-understood pathway that offers good control over stereochemistry. The second method, a direct rhodium-catalyzed diamination, exemplifies a modern, atom-economical approach that simplifies the synthetic process into a single pot, reflecting the ongoing advancements in catalytic C-N bond formation. The choice of method will depend on the specific requirements of the researcher, including scale, desired stereoisomer, and available starting materials and catalysts.

References

Technical Guide: Physical Properties of 1,2-Diaminohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diaminohexane, also known as hexane-1,2-diamine, is a linear aliphatic diamine with the chemical formula C₆H₁₆N₂. The presence of two primary amine groups on adjacent carbons in a six-carbon chain imparts specific chemical reactivity and physical characteristics to the molecule. These properties are of considerable interest in various fields, including polymer chemistry, as a building block for polyamides and as a cross-linking agent, and in the synthesis of novel pharmaceutical intermediates. This technical guide provides a comprehensive overview of the known physical properties of 1,2-diaminohexane, details the experimental protocols for their determination, and presents a visual representation of a key synthetic application.

It is important to distinguish 1,2-diaminohexane from its cyclic analog, 1,2-diaminocyclohexane, as the latter is more commonly documented in scientific literature. This guide will focus exclusively on the linear isomer.

Core Physical Properties

A summary of the available quantitative data for 1,2-diaminohexane is presented below. It should be noted that while computed data is readily available, experimentally determined values for some properties are scarce in the published literature.

Table 1: Summary of Physical Properties of 1,2-Diaminohexane

| Property | Value | Source |

| Molecular Formula | C₆H₁₆N₂ | --INVALID-LINK--[1] |

| Molecular Weight | 116.20 g/mol | --INVALID-LINK--[1] |

| CAS Number | 13880-27-8 | --INVALID-LINK--[1] |

| Melting Point | 59-60 °C | --INVALID-LINK-- |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility in Water | Soluble | --INVALID-LINK--[2] |

| XLogP3-AA (Lipophilicity) | 0.2 | --INVALID-LINK--[1] |

| Hydrogen Bond Donor Count | 2 | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK--[1] |

| Rotatable Bond Count | 4 | --INVALID-LINK--[1] |

| Exact Mass | 116.131348519 Da | --INVALID-LINK--[1] |

| Topological Polar Surface Area | 52 Ų | --INVALID-LINK--[1] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of a compound like 1,2-diaminohexane.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Principle: A small, finely powdered sample of the solid is heated slowly at a controlled rate. The temperatures at which the first drop of liquid appears and at which the entire sample becomes liquid are recorded as the melting point range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp, DigiMelt, or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not already a fine powder)

Procedure:

-

Sample Preparation: Ensure the 1,2-diaminohexane sample is pure and dry. If necessary, grind the sample to a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube, to a height of 2-3 mm.

-

Compacting the Sample: Tap the sealed end of the capillary tube on a hard surface to compact the sample at the bottom.

-

Measurement:

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate to a temperature about 10-15 °C below the expected melting point (for 1,2-diaminohexane, this would be around 45-50 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate temperature reading.

-

Observe the sample through the magnifying eyepiece.

-

Record the temperature at which the first drop of liquid is observed (the beginning of the melting range).

-

Record the temperature at which the last crystal of the solid melts (the end of the melting range).

-

-

Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting. For a pure compound, this range should be narrow (typically 1-2 °C).

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Principle: A small amount of the liquid is heated, and the temperature of the vapor in equilibrium with the boiling liquid is measured. For small sample volumes, a micro boiling point determination method is often employed.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating block or oil bath

-

Clamps and stand

Procedure (Micro Method):

-

Sample Preparation: Place a few drops of 1,2-diaminohexane into a small test tube.

-

Capillary Inversion: Place a capillary tube, with its sealed end up, into the test tube containing the liquid.

-

Assembly: Attach the test tube to a thermometer with a rubber band or a wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath (e.g., a beaker of mineral oil on a hot plate or a dedicated heating block). The liquid in the test tube should be below the level of the heating medium.

-

Observation:

-

Heat the bath gradually. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The moment the liquid begins to enter the capillary tube is the boiling point.

-

-

Recording: Record the temperature at which the liquid enters the capillary tube. This temperature corresponds to the boiling point of the liquid at the given atmospheric pressure.

Density Determination

Density is the mass of a substance per unit volume. For a liquid, it is typically measured in grams per milliliter (g/mL) or grams per cubic centimeter (g/cm³).

Principle: The mass of a known volume of the liquid is determined at a specific temperature.

Apparatus:

-

Pycnometer (a glass flask with a precise volume) or a graduated cylinder and a balance

-

Analytical balance

-

Water bath for temperature control

Procedure (using a pycnometer for high accuracy):

-

Clean and Dry: Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh Empty: Accurately weigh the empty pycnometer with its stopper on an analytical balance.

-

Fill with Sample: Fill the pycnometer with 1,2-diaminohexane, ensuring no air bubbles are trapped. Insert the stopper, allowing excess liquid to be expelled through the capillary in the stopper.

-

Thermostat: Place the filled pycnometer in a water bath set to a specific temperature (e.g., 20 °C or 25 °C) until the liquid reaches thermal equilibrium.

-

Wipe and Weigh Filled: Carefully wipe any liquid from the outside of the pycnometer and weigh it accurately.

-

Determine Volume: Repeat the procedure using a liquid of known density, such as deionized water, to determine the exact volume of the pycnometer.

-

Calculation:

-

Mass of the liquid = (Mass of filled pycnometer) - (Mass of empty pycnometer).

-

Density = Mass of the liquid / Volume of the pycnometer.

-

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Principle: A saturated solution is prepared at a specific temperature, and the concentration of the dissolved solute is then determined.

Apparatus:

-

Vials or test tubes with screw caps

-

Constant temperature shaker or water bath

-

Analytical balance

-

Filtration system (e.g., syringe filters)

-

Analytical instrument for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer, or titration equipment)

Procedure (Shake-Flask Method):

-

Sample Preparation: Add an excess amount of 1,2-diaminohexane to a known volume of the solvent (e.g., water, ethanol) in a vial. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Seal the vial and place it in a constant temperature shaker or water bath. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe. Immediately filter the solution through a syringe filter to remove any undissolved particles.

-

Dilution: Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the analytical range of the chosen measurement technique.

-

Quantification: Analyze the concentration of 1,2-diaminohexane in the diluted solution using a pre-calibrated analytical method.

-

Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of 1,2-diaminohexane in that solvent at that specific temperature.

Visualization of a Key Application: Polyamide Synthesis

1,2-Diaminohexane is a valuable monomer for the synthesis of polyamides. The following diagram illustrates the general workflow for the condensation polymerization of a diamine with a diacid chloride to form a polyamide, a reaction analogous to the synthesis of Nylon.

Caption: Workflow for Polyamide Synthesis via Interfacial Polymerization.

Conclusion

This technical guide has summarized the currently available physical property data for 1,2-diaminohexane and provided detailed, standard experimental protocols for their determination. While there is a notable scarcity of experimentally verified data in the public domain for this specific compound, the provided methodologies offer a robust framework for researchers to characterize it in their own laboratories. The visualized workflow for polyamide synthesis highlights a key application of this versatile diamine. Further research to experimentally determine and publish the fundamental physical properties of 1,2-diaminohexane would be a valuable contribution to the chemical and materials science literature.

References

Spectroscopic Analysis of Hexanediamine: A Technical Guide

Introduction

Hexane-1,2-diamine is a vicinal diamine that holds significance as a building block in organic synthesis, particularly in the formation of various heterocyclic compounds and as a ligand in coordination chemistry. A thorough understanding of its structural and electronic properties is paramount for its effective application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the characterization of such molecules.

This technical guide provides a detailed overview of the spectroscopic data for hexanediamine. Due to the limited availability of experimental spectroscopic data for this compound in the public domain, this report utilizes data for its structural isomer, hexane-1,6-diamine , as a representative example to illustrate the principles of spectroscopic analysis for this class of compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy of Hexane-1,6-diamine Dihydrochloride (B599025)

The ¹H NMR spectrum provides information on the different chemical environments of the hydrogen atoms in a molecule. For hexane-1,6-diamine dihydrochloride in D₂O, the following chemical shifts are observed.[1]

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 3.016 | t | -CH ₂-NH₃⁺ (α-protons) |

| 1.694 | m | -CH₂-C H₂-CH₂-NH₃⁺ (β-protons) |

| 1.436 | m | -CH₂-CH₂-C H₂-CH₂- (γ-protons) |

Note: The use of D₂O as a solvent results in the exchange of the amine protons (-NH₂) with deuterium (B1214612), rendering them silent in the ¹H NMR spectrum. The data presented is for the dihydrochloride salt, which influences the chemical shifts of nearby protons.

¹³C NMR Spectroscopy of Hexane-1,6-diamine

The ¹³C NMR spectrum provides information about the different carbon environments in a molecule. Due to the symmetry of hexane-1,6-diamine, three distinct signals are expected. Predicted ¹³C NMR data for hexane-1,6-diamine in D₂O is available.[2] Experimental data for the dihydrochloride salt is also presented.[3]

| Carbon Atom | Predicted Chemical Shift (ppm) in D₂O[2] | Experimental Chemical Shift (ppm) of Dihydrochloride[3] |

| C1, C6 | 40.25 | ~40 |

| C2, C5 | 27.21 | ~27 |

| C3, C4 | 25.82 | ~26 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For a primary amine like hexanediamine, characteristic vibrational modes are expected.[4][5][6]

| Wavenumber Range (cm⁻¹) | Vibration Type | Description |

| 3300-3500 | N-H Stretch (asymmetric & symmetric) | Primary amines typically show two bands in this region. These bands are generally sharper and less intense than the O-H stretch of alcohols.[6][7] |

| 2850-2960 | C-H Stretch | Characteristic of the alkane backbone. |

| 1590-1650 | N-H Bend (scissoring) | A characteristic absorption for primary amines.[4] |

| 1020-1250 | C-N Stretch | The stretching vibration of the carbon-nitrogen bond in aliphatic amines.[4] |

| 665-910 | N-H Wag | A broad absorption characteristic of primary and secondary amines.[4] |

An experimental IR spectrum for hexane-1,6-diamine is available from the NIST WebBook, which shows characteristic absorptions in these regions.[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data.

NMR Spectroscopy Protocol

A general protocol for obtaining NMR spectra of a diamine is as follows:[9]

-

Sample Preparation:

-

Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound.

-

For quantitative analysis, a known amount of an internal standard (e.g., TMS) can be added.

-

Transfer the solution to a clean, dry NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H spectrum using standard pulse sequences. Typical parameters include a 30-90° pulse angle and 8-16 scans.

-

For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to obtain a pure absorption lineshape.

-

Calibrate the chemical shift scale using the solvent signal or the internal standard.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

-

IR Spectroscopy Protocol

A general protocol for obtaining an FT-IR spectrum is as follows:

-

Sample Preparation:

-

Liquid Samples: A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).

-

Solid Samples: The solid can be ground with KBr powder and pressed into a thin pellet. Alternatively, a Nujol mull can be prepared by grinding the solid with a few drops of Nujol (mineral oil) and placing the paste between salt plates.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample holder (or the salt plates with Nujol if a mull is used).

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. 1,6-HEXANEDIAMINE DIHYDROCHLORIDE(6055-52-3) 1H NMR spectrum [chemicalbook.com]

- 2. hmdb.ca [hmdb.ca]

- 3. 1,6-HEXANEDIAMINE DIHYDROCHLORIDE(6055-52-3) 13C NMR spectrum [chemicalbook.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. 1,6-Hexanediamine [webbook.nist.gov]

- 9. benchchem.com [benchchem.com]

Hexane-1,2-diamine: A Technical Guide to Commercial Availability, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexane-1,2-diamine, a vicinal diamine, is a valuable building block in organic synthesis, finding applications in the development of novel ligands, polymers, and pharmaceutical intermediates. Its unique structural motif, featuring two amine groups on adjacent carbons in a flexible six-carbon chain, allows for the formation of stable bidentate complexes and the introduction of specific stereochemical arrangements. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its synthesis and purification, and methods for its analysis, tailored for professionals in research and drug development.

Commercial Availability and Suppliers

This compound (CAS Number: 13880-27-8) is available commercially, primarily from suppliers specializing in research and building block chemistry. While not as common as its isomer, 1,6-hexanediamine, it can be sourced in research-grade quantities. Below is a summary of known suppliers and their product specifications. Pricing is generally available upon request from the supplier and is subject to change based on quantity and purity.

| Supplier | Catalog Number | Purity | Available Quantities | Notes |

| Smolecule | S761345 | Not specified | In Stock (contact for details) | Intended for research purposes only.[1] |

| Enamine | ENA370563489 | 95% | Contact for details | Listed on Sigma-Aldrich. |

| BLD Pharmatech | BD00982738 | 95% | Contact for details | Research use only. |

| AccelaChem | SY1413478 | ≥95% | Contact for details | For R&D use only. |

Synthesis of this compound: Experimental Protocols

The synthesis of vicinal diamines such as this compound can be approached through several synthetic strategies. One of the most direct methods is the diamination of the corresponding alkene, 1-hexene (B165129). Another common approach is through reductive amination of an appropriate keto-amine precursor. Below are detailed, representative protocols for these methods.

Representative Protocol 1: Synthesis via Catalytic Asymmetric Diamination of 1-Hexene

This protocol is based on modern catalytic methods for the direct vicinal diamination of alkenes, which offer high efficiency and stereocontrol. This specific method is adapted from procedures for the palladium-catalyzed diamination of terminal olefins.[1]

Reaction Scheme:

Materials and Reagents:

-

1-Hexene (distilled prior to use)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Chiral Phosphorus Amidite Ligand (e.g., (R)-H₈-BINOL derived ligand)

-

Di-tert-butyldiaziridinone

-

Anhydrous Toluene (B28343)

-

Sodium Borohydride (B1222165) (NaBH₄)

-

Diethyl Ether

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica (B1680970) Gel for column chromatography

Procedure:

-

Catalyst Preparation: In a glovebox, to an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and the chiral phosphorus amidite ligand (0.022 mmol, 2.2 mol%). Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst.

-

Reaction Setup: To the catalyst solution, add 1-hexene (1.0 mmol).

-

Slow Addition of Aminating Agent: Dissolve di-tert-butyldiaziridinone (1.2 mmol) in anhydrous toluene (10 mL). Add this solution to the reaction mixture dropwise via a syringe pump over a period of 4 hours at 65 °C.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

-

Work-up of Protected Diamine: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure. The residue contains the protected diamine.

-

Deprotection: Dissolve the crude protected diamine in methanol (10 mL). Cool the solution to 0 °C in an ice bath. Add sodium borohydride (4.0 mmol) portion-wise over 15 minutes. Stir the reaction mixture at room temperature for 12 hours.

-

Aqueous Work-up: Quench the reaction by the slow addition of water (5 mL). Remove the methanol under reduced pressure. Extract the aqueous residue with diethyl ether (3 x 20 mL).

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude this compound by flash column chromatography on silica gel (eluent: dichloromethane (B109758)/methanol/ammonium hydroxide (B78521) gradient) to afford the pure product.

Representative Protocol 2: Synthesis via Reductive Amination

This method involves the synthesis of an amino ketone precursor followed by its reduction in the presence of an ammonia (B1221849) source. Reductive amination is a robust and widely used method for amine synthesis.[2]

Reaction Scheme:

Materials and Reagents:

-

1-Azido-2-hexanone (can be synthesized from 2-hexanone)

-

Palladium on Carbon (Pd/C, 10%)

-

Methanol

-

Ammonia (7N solution in methanol)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Acetic Acid

-

Hydrochloric Acid (1 M)

-

Sodium Hydroxide (2 M)

-

Dichloromethane

Procedure:

-

Synthesis of 1-Amino-2-hexanone: To a solution of 1-azido-2-hexanone (5 mmol) in methanol (25 mL), add 10% Pd/C (50 mg, 1 mol%). Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 4 hours, or until the reaction is complete as monitored by TLC. Filter the reaction mixture through a pad of Celite and wash the pad with methanol. The filtrate containing 1-amino-2-hexanone is used directly in the next step.

-

Reductive Amination: To the methanolic solution of 1-amino-2-hexanone, add a 7N solution of ammonia in methanol (10 mL, 70 mmol). Stir the mixture for 30 minutes at room temperature.

-

Reduction of Imine: Add sodium cyanoborohydride (7.5 mmol) portion-wise to the reaction mixture. Add acetic acid dropwise to maintain the pH between 6 and 7. Stir the reaction at room temperature for 24 hours.

-

Work-up: Acidify the reaction mixture to pH 2 with 1 M HCl. Stir for 30 minutes to hydrolyze any remaining imine. Concentrate the mixture under reduced pressure to remove the methanol.

-

Extraction: Basify the aqueous residue to pH >12 with 2 M NaOH. Extract the product with dichloromethane (3 x 30 mL).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation.

Purification and Analysis

Purification by Vacuum Distillation

Crude this compound obtained from synthesis can be purified by fractional distillation under reduced pressure. This method is effective for removing non-volatile impurities and solvents.

Procedure:

-

Set up a fractional distillation apparatus with a short Vigreux column.

-

Ensure all glassware is dry and the system can hold a stable vacuum.

-

Place the crude diamine in the distillation flask with a magnetic stir bar.

-

Apply vacuum and gently heat the flask in an oil bath.

-

Collect the fraction that distills at the expected boiling point for the given pressure. It is advisable to collect a small forerun fraction to be discarded.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The purity of this compound can be effectively determined by GC-MS. Due to the basic nature of amines, a column specifically designed for amine analysis is recommended to obtain sharp, symmetrical peaks.

Typical GC-MS Parameters:

-

Column: Agilent CP-Sil 8 CB for Amines or similar polar capillary column.

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium

-

Detector: Flame Ionization Detector (FID) for quantification and Mass Spectrometer (MS) for identification.

-

Sample Preparation: Prepare a dilute solution of the diamine in a suitable solvent such as methanol or dichloromethane.

Visualized Workflows

Sourcing and Quality Control Workflow

The following diagram illustrates a typical workflow for a researcher sourcing this compound and performing in-house quality control.

General Synthetic Pathway from Alkene

This diagram outlines the key transformations in the synthesis of this compound from 1-hexene.

References

"Hexane-1,2-diamine" CAS number and molecular formula

An In-depth Technical Guide to Hexane-1,2-diamine

This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed information on its properties, synthesis, applications, and safety protocols.

Chemical Identity and Properties

This compound, also known as 1,2-diaminohexane, is an organic compound featuring a six-carbon backbone with two amine functional groups attached to the first and second carbon atoms.[1] Its chemical structure and properties are fundamental to its reactivity and applications in various fields of chemical synthesis.

Molecular Formula: C₆H₁₆N₂[1][2]

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Weight | 116.20 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Melting Point | 59-60 °C | [3] |

| Density | 0.89 g/cm³ (at 25 °C) | [4] |

| InChI | InChI=1S/C6H16N2/c1-2-3-4-6(8)5-7/h6H,2-5,7-8H2,1H3 | [2] |

| Canonical SMILES | CCCCC(CN)N | [1][2] |

Synthesis and Experimental Protocols

This compound can be synthesized through various chemical routes. The selection of a particular method depends on the desired yield, purity, and available starting materials.

General Synthesis Methods

Several general methods for the synthesis of this compound have been documented:

-

Hydrogenation of 1,6-Hexanediamine (B7767898) Derivatives: This process involves the reduction of derivatives of 1,6-hexanediamine under specific, controlled conditions.[1]

-

Ammonolysis of Haloalkanes: The reaction of a 1-haloalkane, such as 1-bromohexane, with ammonia (B1221849) can produce this compound.[1]

-

Direct Amination: Hexane can be reacted with ammonia at high temperatures and pressures to yield this compound.[1]

Detailed Experimental Protocol: Reductive Amination of β-Keto Esters

A key application and synthesis method involving this compound is in the creation of more complex diamino compounds through reductive amination. Below is a generalized protocol based on the use of similar diamines in the synthesis of β,γ-diamino ester derivatives.[1]

Objective: To synthesize a highly functionalized 1,2-diamino compound.

Materials:

-

Amino acid-derived β-keto ester

-

This compound

-

Acetic Acid (AcOH)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Anhydrous ethanol (B145695)

-

Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Separatory funnel

Procedure:

-

Dissolve the β-keto ester (1.0 equivalent) in anhydrous ethanol in a round bottom flask.

-

Add this compound (1.0 equivalent) to the solution.

-

Add acetic acid (AcOH) as an additive to catalyze the formation of the imine intermediate.

-

Stir the mixture at room temperature for 30 minutes.

-

Slowly add sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) as the reducing agent.

-

Continue stirring the reaction mixture at room temperature for 24 hours.

-

Quench the reaction by adding a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product using column chromatography on silica (B1680970) gel.

Applications in Research and Industry

This compound is a valuable building block in both academic research and industrial manufacturing due to its bifunctional nature.

Polymer Chemistry

A primary application of this compound is in the production of polymers. It serves as a monomer or a chain extender in the synthesis of polyamides and polyurethanes.[1] In epoxy resin formulations, it functions as a cross-linking agent, which enhances the mechanical properties of the final polymer.[1]

Organic Synthesis

In the field of organic chemistry, this compound is utilized as a versatile chemical intermediate.[1]

-

Organocatalysis: It is used in the synthesis of bifunctional, noncovalent organocatalysts. These catalysts are often based on a chiral scaffold, such as (1R,2R)-cyclothis compound, and incorporate a hydrogen-bond donor.[1]

-

Chiral Ligand Design: The diamine serves as a backbone in the design of chiral ligands for lanthanide-based complexes. These complexes have applications in enantioselective catalysis, molecular recognition, and supramolecular chemistry.[1]

The general workflow for the application of this compound as a chemical intermediate is depicted below.

Caption: Synthetic utility of this compound.

Biological Activity

While extensive documentation on the specific biological activities of this compound is limited, it has been identified as a human xenobiotic metabolite.[1] This indicates that it can be processed by metabolic pathways within the human body. Compounds with similar diamine structures can act as metabolic intermediates or may exhibit toxicity depending on the concentration and route of exposure.[1] The 1,2-diamine structural motif is present in a variety of biologically active compounds.[5]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to ensure safety.

Hazard Statements:

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[6] In case of dust generation, a respirator is required.[4]

-

Handling: Work under a fume hood. Do not inhale the substance. Avoid contact with skin, eyes, and clothing.[4][7] Wash hands thoroughly after handling.[7]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[6] It is hygroscopic and should be stored under an inert gas.[4][6]

-

Fire Safety: Keep away from open flames, hot surfaces, and sources of ignition.[4] It can form explosive mixtures with air upon intense heating.[4]

A logical workflow for handling a chemical spill of this compound is outlined in the diagram below.

Caption: Chemical spill response workflow.

References

- 1. Buy this compound | 13880-27-8 [smolecule.com]

- 2. This compound | C6H16N2 | CID 10362464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 13880-27-8 [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. westliberty.edu [westliberty.edu]

- 7. resources.finalsite.net [resources.finalsite.net]

Stereoisomers of Hexane-1,2-diamine and Cyclohexane-1,2-diamine: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the stereoisomers of 1,2-diamines, with a primary focus on the well-characterized cyclohexane-1,2-diamine due to the limited availability of specific data for the stereoisomers of this compound. While both are chiral diamines, the cyclic nature of cyclothis compound imparts distinct conformational constraints and stereochemical properties, making it a widely utilized building block in asymmetric synthesis and drug development.

This compound: An Overview

This compound is a chiral aliphatic diamine with the chemical formula C₆H₁₆N₂. The presence of a stereocenter at the second carbon atom gives rise to two enantiomers: (R)-hexane-1,2-diamine and (S)-hexane-1,2-diamine.

Due to a significant lack of specific published data on the individual enantiomers of this compound, this guide will focus on its more extensively studied cyclic analogue, cyclothis compound. The general properties of racemic this compound are summarized below.

General Properties of Racemic this compound

| Property | Value | Reference |

| CAS Number | 13880-27-8 | [1] |

| Molecular Formula | C₆H₁₆N₂ | [1] |

| Molecular Weight | 116.20 g/mol | [1] |

Applications of Racemic this compound

Racemic this compound is utilized in various chemical applications:

-

Polymer Production: It serves as a monomer or chain extender in the synthesis of polyamides and polyurethanes.[2]

-

Cross-linking Agent: It is used as a cross-linking agent in epoxy resin formulations.[2]

-

Chemical Intermediate: It is a precursor in the synthesis of other chemical compounds.[2]

-

Ligand Synthesis: It is used as a backbone in the design of chiral ligands for lanthanide-based complexes, which have applications in enantioselective catalysis and molecular recognition.[2]

Stereoisomers of Cyclothis compound: A Detailed Analysis

trans-Cyclothis compound exists as a pair of enantiomers, (1R,2R)-(-)-1,2-diaminocyclohexane and (1S,2S)-(+)-1,2-diaminocyclohexane, while the cis-isomer is a meso compound and thus achiral. The trans-enantiomers are of significant interest in asymmetric synthesis due to their C₂ symmetry.

Synthesis and Chiral Resolution

The industrial synthesis of 1,2-diaminocyclohexane is typically achieved through the hydrogenation of o-phenylenediamine, which produces a mixture of stereoisomers. The racemic trans-isomer can be resolved to obtain the pure enantiomers. A common and effective method for this resolution is through the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid.

Experimental Protocol: Chiral Resolution of (±)-trans-1,2-Diaminocyclohexane with L-(+)-Tartaric Acid

This protocol is based on the procedure described by a number of sources which detail the resolution of racemic trans-1,2-diaminocyclohexane.

Materials:

-

(±)-trans-1,2-Diaminocyclohexane

-

L-(+)-Tartaric acid

-

Distilled water

-

Methanol

-

Glacial acetic acid

-

Sodium hydroxide (B78521) (4 M solution)

-

Dichloromethane

Procedure:

-

Salt Formation: In a 100 mL round-bottom flask, dissolve L-(+)-tartaric acid (1.48 g, 9.86 mmol) in distilled water (5 mL) with stirring at room temperature until a homogenous solution is obtained.[3]

-

Slowly add (±)-trans-1,2-diaminocyclohexane (2.36 g, 19.7 mmol) to the tartaric acid solution. The addition rate should be controlled to maintain the reaction temperature around 70°C.[3]

-

To the resulting solution, add glacial acetic acid (0.96 mL, 17 mmol) at a rate that does not allow the temperature to exceed 90°C.[3]

-

A precipitate of the (1R,2R)-diammoniumcyclohexane mono-(+)-tartrate salt will form. Stir the slurry vigorously while allowing it to cool to room temperature.

-

Cool the mixture in an ice bath for 2 hours to maximize precipitation.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash the filter cake with a small amount of ice-cold water, followed by cold methanol.[3]

-

The filtrate contains the (1S,2S)-enantiomer as the tartrate salt.

-

Liberation of the Free Diamine: Suspend the filtered diastereomeric salt in dichloromethane.[3] Add 4 M sodium hydroxide solution with stirring to liberate the free diamine.[3]

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and remove the solvent under reduced pressure to yield the enantiomerically enriched (1R,2R)-(-)-1,2-diaminocyclohexane.

-

The (1S,2S)-(+)-1,2-diaminocyclohexane can be recovered from the filtrate by a similar basification and extraction procedure.

Logical Workflow for Chiral Resolution

Caption: Chiral resolution of trans-1,2-diaminocyclohexane.

Physical and Spectroscopic Properties

The enantiomers of trans-1,2-diaminocyclohexane have identical physical properties except for the direction in which they rotate plane-polarized light.

Table of Physical Properties for trans-1,2-Diaminocyclohexane Enantiomers

| Property | (1R,2R)-(-)-Enantiomer | (1S,2S)-(+)-Enantiomer | Reference |

| CAS Number | 20439-47-8 | 21436-03-3 | [4] |

| Molecular Formula | C₆H₁₄N₂ | C₆H₁₄N₂ | [4] |

| Molecular Weight | 114.19 g/mol | 114.19 g/mol | [4] |

| Melting Point | 40-43 °C | 40-43 °C | |

| Boiling Point | 104-110 °C at 40 mmHg | 104-110 °C at 40 mmHg | |

| Specific Rotation [α]²⁰/D | -25° (c=5 in 1 M HCl) | +25° (c=5 in 1 M HCl) |

Spectroscopic Data:

-

¹H NMR (CDCl₃): The ¹H NMR spectra of the enantiomers are identical in an achiral solvent. The spectrum of the racemic trans-isomer shows signals at approximately δ 1.15-1.30 (m, 4H), 1.65-1.75 (m, 2H), 1.85-1.95 (m, 2H), and 2.55-2.65 (m, 2H). The amine protons typically appear as a broad singlet.

-

¹³C NMR (CDCl₃): The ¹³C NMR spectra of the enantiomers are also identical in an achiral solvent, with signals for the trans-isomer appearing at approximately δ 25.0, 34.0, and 57.0 ppm.

Applications in Drug Development and Asymmetric Synthesis

The enantiomers of trans-1,2-diaminocyclohexane are crucial building blocks in the synthesis of chiral ligands for asymmetric catalysis and are components of several pharmaceutical compounds.

-

Oxaliplatin (B1677828): The (1R,2R)-enantiomer is a key component of the anticancer drug oxaliplatin, which is used to treat colorectal cancer.

-

Chiral Ligands: These diamines are precursors to a wide range of chiral ligands, such as Salen-type ligands used in the Jacobsen epoxidation and Trost ligands for asymmetric allylic alkylation. These catalytic systems are pivotal in the enantioselective synthesis of complex molecules, including drug intermediates.

Signaling Pathway Involvement:

The biological activity of drugs derived from chiral 1,2-diamines is directly related to their stereochemistry, which dictates their binding affinity and selectivity for biological targets such as enzymes and receptors. For instance, the efficacy of oxaliplatin is dependent on the specific stereochemistry of the (1R,2R)-diaminocyclohexane ligand, which influences its interaction with DNA.

Diagram of Ligand Synthesis and Application

Caption: From chiral diamine to asymmetric synthesis.

Conclusion

References

Chiral Synthesis of (R,R)- and (S,S)-Hexane-1,2-diamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for the chiral synthesis of (R,R)- and (S,S)-hexane-1,2-diamine, critical building blocks in the development of pharmaceuticals and chiral ligands. This document details various synthetic strategies, including kinetic resolution of racemic mixtures, and asymmetric synthesis from achiral starting materials. Each method is presented with detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in selecting and implementing the most suitable strategy for their specific needs.

Introduction

Chiral 1,2-diamines are privileged structural motifs in a vast array of biologically active molecules and are indispensable as chiral ligands and organocatalysts in asymmetric synthesis. The precise stereochemical arrangement of the two amino groups in (R,R)- and (S,S)-hexane-1,2-diamine is crucial for their function in these applications. Consequently, the development of efficient and highly stereoselective synthetic routes to these enantiomerically pure compounds is of paramount importance. This guide explores the core strategies for achieving this, focusing on practical implementation and comparative analysis of the available methods.

Synthetic Strategies

The synthesis of enantiomerically pure (R,R)- and (S,S)-hexane-1,2-diamine can be broadly categorized into two main approaches: the resolution of a racemic mixture and the asymmetric synthesis from a prochiral precursor. This guide will delve into the following key methods:

-

Classical Chemical Resolution: Utilizing chiral resolving agents to separate the enantiomers of racemic hexane-1,2-diamine.

-

Enzymatic Kinetic Resolution: Employing enzymes to selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomer.

-

Asymmetric Synthesis from 1-Hexene (B165129): Direct conversion of an achiral alkene to a chiral diamine through catalytic asymmetric diamination.

-

Synthesis via Chiral Epoxides: Asymmetric epoxidation of 1-hexene followed by nucleophilic ring-opening with an amine source.

The following sections provide a detailed examination of these methodologies.

Experimental Protocols and Data

This section outlines the detailed experimental procedures for the aforementioned synthetic strategies, accompanied by tables summarizing the key quantitative data for each method to facilitate comparison.

Classical Chemical Resolution with Tartaric Acid

This method involves the formation of diastereomeric salts of racemic this compound with a chiral resolving agent, typically L-(+)-tartaric acid or D-(-)-tartaric acid. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization. Subsequent treatment with a base liberates the free enantiomerically enriched diamine. While a widely applicable method, yields are inherently limited to a theoretical maximum of 50% for each enantiomer from the racemate.

Experimental Protocol:

A detailed procedure for the resolution of the analogous trans-cyclothis compound is well-established and can be adapted for this compound.[1][2]

-

Salt Formation: A solution of racemic trans-hexane-1,2-diamine in a suitable solvent (e.g., methanol (B129727) or water) is treated with a half molar equivalent of L-(+)-tartaric acid. The mixture is heated to ensure complete dissolution and then allowed to cool slowly.

-

Fractional Crystallization: The less soluble diastereomeric salt, typically the ((R,R)-diamine)-L-tartrate, will crystallize out of the solution. The crystals are collected by filtration.

-

Liberation of the Free Diamine: The isolated diastereomeric salt is dissolved in water and treated with an aqueous solution of a strong base (e.g., NaOH) to deprotonate the ammonium (B1175870) salts and liberate the free diamine.

-

Extraction and Purification: The free diamine is extracted from the aqueous layer using an organic solvent (e.g., dichloromethane). The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the enantiomerically enriched (R,R)-hexane-1,2-diamine.

-

Isolation of the Other Enantiomer: The mother liquor from the crystallization step, now enriched in the ((S,S)-diamine)-L-tartrate, can be treated in a similar manner to isolate (S,S)-hexane-1,2-diamine. For higher enantiopurity, D-(-)-tartaric acid can be used to preferentially crystallize the ((S,S)-diamine)-D-tartrate salt.

| Method | Resolving Agent | Solvent | Yield (per enantiomer) | Enantiomeric Excess (ee) | Reference |

| Classical Chemical Resolution | L-(+)-Tartaric Acid | Methanol/Water | Up to ~45% | >98% | [1][2] |

Table 1: Quantitative data for the classical chemical resolution of a racemic 1,2-diamine.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a highly selective method for separating enantiomers. Lipases are commonly employed to catalyze the acylation of one enantiomer of a racemic amine at a much faster rate than the other. This results in a mixture of the acylated amine and the unreacted, enantiomerically enriched amine, which can then be separated.

Experimental Protocol:

This protocol is a general procedure for the lipase-catalyzed kinetic resolution of a racemic amine and can be optimized for this compound.

-

Reaction Setup: To a solution of racemic this compound (1.0 equiv) in an appropriate organic solvent (e.g., toluene (B28343) or tert-butyl methyl ether), an acylating agent (e.g., ethyl acetate (B1210297) or vinyl acetate, 0.5-0.6 equiv) is added.

-

Enzymatic Reaction: An immobilized lipase (B570770) (e.g., Candida antarctica lipase B, Novozym 435) is added to the mixture. The reaction is stirred at a controlled temperature (typically 30-40 °C).

-

Monitoring the Reaction: The progress of the reaction is monitored by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the conversion and the enantiomeric excess of the remaining amine. The reaction is stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for the unreacted amine.

-

Separation and Purification: The enzyme is removed by filtration. The mixture of the acylated amine and the unreacted amine can be separated by column chromatography or by acid-base extraction.

-

Deprotection (if necessary): The acylated amine can be deprotected to yield the other enantiomer of the diamine.

| Method | Enzyme | Acylating Agent | Solvent | Conversion | Enantiomeric Excess (ee) of Unreacted Amine | Reference |

| Enzymatic Kinetic Resolution | Candida antarctica lipase B (CALB) | Ethyl Acetate | Toluene | ~50% | >99% |

Table 2: Representative quantitative data for the enzymatic kinetic resolution of a racemic amine.

Asymmetric Synthesis from 1-Hexene via Catalytic Diamination

The direct asymmetric diamination of alkenes is a highly atom-economical and efficient method for the synthesis of chiral 1,2-diamines. This approach utilizes a chiral catalyst to control the stereochemistry of the addition of two nitrogen atoms across the double bond of 1-hexene.

Experimental Protocol:

This protocol is based on a palladium-catalyzed asymmetric allylic and homoallylic diamination of terminal olefins.[1][3]

-

Catalyst Preparation: In a glovebox, a mixture of a palladium source (e.g., Pd₂(dba)₃) and a chiral phosphoramidite (B1245037) ligand (e.g., (R)-DTBM-SEGPHOS) is prepared in an appropriate anhydrous solvent (e.g., toluene).

-

Reaction Execution: To the prepared catalyst solution, 1-hexene is added, followed by the slow addition of a nitrogen source, such as di-tert-butyldiaziridinone. The reaction is typically carried out at an elevated temperature (e.g., 65 °C).

-

Reaction Monitoring and Work-up: The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is cooled to room temperature and purified directly by column chromatography on silica (B1680970) gel.

| Method | Catalyst System | Nitrogen Source | Solvent | Yield | Enantiomeric Excess (ee) | Reference |

| Catalytic Asymmetric Diamination of 1-Hexene | Pd₂(dba)₃ / Chiral Phosphoramidite Ligand (L1) | Di-tert-butyldiaziridinone | Toluene | ~50% | 92% | [1][3] |

Table 3: Quantitative data for the catalytic asymmetric diamination of 1-hexene.

Synthesis via Asymmetric Epoxidation of 1-Hexene

This two-step approach involves the initial enantioselective epoxidation of 1-hexene to form a chiral epoxide, followed by the regioselective ring-opening of the epoxide with an amine source. The Sharpless asymmetric epoxidation is a well-established and reliable method for the first step.

Experimental Protocol:

-

Asymmetric Epoxidation: 1-Hexene is subjected to Sharpless asymmetric epoxidation conditions. For the synthesis of (R,R)-hexane-1,2-diamine, AD-mix-β would be used to generate (R)-1,2-epoxyhexane. Conversely, AD-mix-α would yield (S)-1,2-epoxyhexane. The reaction is typically carried out in a tert-butanol/water solvent system at 0 °C to room temperature.

-

Epoxide Ring-Opening: The resulting chiral epoxide is then subjected to a ring-opening reaction. A common method involves the use of sodium azide (B81097) (NaN₃) to introduce the first nitrogen atom, followed by reduction of the azide to an amine. Alternatively, a direct ring-opening with ammonia (B1221849) or a protected amine can be employed, often requiring a Lewis acid catalyst. For example, the epoxide can be treated with an aqueous solution of ammonia at elevated temperatures.[1]

-

Purification: The resulting chiral amino alcohol is then purified. The hydroxyl group can be converted to a leaving group (e.g., by tosylation) and then displaced with an amine source, followed by deprotection, to afford the final 1,2-diamine.

| Method | Key Reagents | Intermediate | Overall Yield | Enantiomeric Excess (ee) | Reference |

| Asymmetric Epoxidation and Ring-Opening | AD-mix-β, 1-Hexene; then NH₃ (aq) | (R)-1,2-Epoxyhexane | Moderate | >95% | [1] |

Table 4: Representative quantitative data for the synthesis of a chiral 1,2-diamine via asymmetric epoxidation.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical workflows of the synthetic strategies described above.

Caption: Workflow for Classical Chemical Resolution.

Caption: Workflow for Enzymatic Kinetic Resolution.

Caption: Asymmetric Synthesis via Catalytic Diamination.

Caption: Synthesis via Asymmetric Epoxidation.

Conclusion

The chiral synthesis of (R,R)- and (S,S)-hexane-1,2-diamine can be achieved through several effective strategies. The choice of method will depend on factors such as the desired scale of the synthesis, the availability of starting materials and reagents, and the required level of enantiopurity.

-

Classical chemical resolution is a well-established and straightforward method, but it is limited by a theoretical maximum yield of 50% for each enantiomer.

-

Enzymatic kinetic resolution offers high enantioselectivity but also has a 50% yield limitation for the unreacted enantiomer unless a dynamic kinetic resolution process is employed.

-

Asymmetric synthesis from 1-hexene via catalytic diamination is a more atom-economical approach that can theoretically provide up to 100% yield of the desired enantiomer.

-

Synthesis via chiral epoxides provides a reliable route with high enantioselectivity, leveraging the well-developed Sharpless asymmetric epoxidation.

This guide provides the foundational knowledge and practical details necessary for researchers to embark on the synthesis of these valuable chiral building blocks. Further optimization of the presented protocols may be required to achieve desired outcomes for specific applications.

References

Thermodynamic Properties of Hexane-1,2-diamine Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Thermodynamics of Complexation

The formation of a metal complex in solution is a reversible equilibrium process where a metal ion (M) displaces one or more solvent molecules to bind with a ligand (L). For a bidentate ligand like Hexane-1,2-diamine (represented as 'L'), the reaction with a hydrated metal ion can be generalized as:

[M(H₂O)ₙ]²⁺ + L ⇌ [M(L)(H₂O)ₙ₋₂]²⁺ + 2H₂O

The spontaneity and stability of this complex are governed by fundamental thermodynamic principles.

Stability Constants (K): The stability constant, also known as the formation constant, is the equilibrium constant for the complex formation reaction.[1] A large stability constant indicates a strong interaction between the metal ion and the ligand, signifying a stable complex.[1] The overall stability constant (β) is the product of the stepwise formation constants.

Gibbs Free Energy (ΔG): The change in Gibbs free energy during complexation indicates the spontaneity of the reaction. A negative ΔG signifies a spontaneous process. It is related to the stability constant by the equation:

ΔG = -RTlnK

where R is the gas constant and T is the temperature in Kelvin.

Enthalpy (ΔH): The enthalpy change reflects the heat absorbed or released during the reaction. A negative ΔH (exothermic) indicates the formation of stronger bonds in the complex compared to the reactants.

Entropy (ΔS): The entropy change represents the change in disorder of the system. In complexation reactions involving chelation, there is often a significant increase in entropy. This is due to the release of multiple solvent molecules by a single ligand molecule, leading to a more disordered state. This phenomenon is a major driving force for the formation of stable chelate complexes, an observation known as the chelate effect .[2]

The relationship between these thermodynamic parameters is described by the Gibbs-Helmholtz equation:

ΔG = ΔH - TΔS

Quantitative Thermodynamic Data

While specific experimental data for this compound complexes is sparse in publicly accessible literature, the following tables illustrate the typical data presentation for such systems. The values provided are for the analogous ethylenediamine (B42938) (en) complexes with various transition metals and serve as a reference to indicate the expected magnitudes and trends.

Table 1: Stepwise Stability Constants (log K) of Ethylenediamine Complexes at 25 °C

| Metal Ion | log K₁ | log K₂ | log K₃ |

| Co(II) | 5.89 | 4.83 | 3.10 |

| Ni(II) | 7.47 | 6.23 | 4.34 |

| Cu(II) | 10.55 | 9.05 | -1.0 |

| Zn(II) | 5.71 | 5.05 | 2.13 |

Data sourced from studies on ethylenediamine complexes and is intended for illustrative purposes.

Table 2: Overall Stability Constants (log β) and Thermodynamic Parameters of Ethylenediamine Complexes at 25 °C

| Metal Ion | Ligand | log β | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) |

| Co(II) | en | 13.82 | -78.9 | -70.3 | 8.6 |

| Ni(II) | en | 18.04 | -103.0 | -98.3 | 4.7 |

| Cu(II) | en | 19.60 | -111.9 | -112.5 | -0.6 |

| Zn(II) | en | 12.89 | -73.6 | -59.4 | 14.2 |

Data sourced from studies on ethylenediamine complexes and is intended for illustrative purposes.

Experimental Protocols

The determination of thermodynamic properties of metal complexes is primarily achieved through potentiometric titrations and isothermal titration calorimetry (ITC).

Potentiometric Titration for Stability Constant (log K) Determination

Potentiometric titration is a highly accurate method for determining stability constants.[3] It involves monitoring the change in the concentration of a free metal ion or hydrogen ion upon the addition of a ligand.

Methodology:

-

Solution Preparation:

-

Prepare a standard solution of the metal salt (e.g., metal nitrate (B79036) or perchlorate) of known concentration.

-

Prepare a standard solution of this compound of known concentration.

-

Prepare a standard solution of a strong acid (e.g., HClO₄) and a carbonate-free strong base (e.g., NaOH).

-

Prepare a background electrolyte solution (e.g., KNO₃ or NaClO₄) to maintain constant ionic strength.

-

-

Calibration of the Electrode:

-

Calibrate a glass electrode and a reference electrode using standard buffer solutions.

-

-

Titration Procedure:

-

A solution containing the metal ion and a known excess of strong acid in the background electrolyte is placed in a thermostated vessel.

-

The solution is titrated with the standard base solution.

-

The titration is repeated in the presence of a known concentration of this compound.

-

The potential (or pH) is recorded after each addition of the titrant.

-

-

Data Analysis:

-

The protonation constants of the ligand are determined from the titration of the ligand in the absence of the metal ion.

-

The stability constants of the metal complexes are then calculated from the titration data of the metal-ligand system using specialized software like Hyperquad.[4]

-

Potentiometric titration workflow for stability constant determination.

Isothermal Titration Calorimetry (ITC) for Enthalpy (ΔH) and Entropy (ΔS) Determination

Isothermal Titration Calorimetry (ITC) directly measures the heat change associated with a binding event, allowing for the simultaneous determination of the binding constant (K), enthalpy change (ΔH), and stoichiometry (n). From these values, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated.

Methodology:

-

Sample Preparation:

-

Prepare a solution of the metal ion in a suitable buffer.

-

Prepare a solution of this compound in the same buffer. The ligand solution is typically 10-20 times more concentrated than the metal solution.

-

Degas both solutions to prevent the formation of air bubbles in the calorimeter cell.

-

-

ITC Experiment:

-

The metal solution is placed in the sample cell of the calorimeter, and the ligand solution is loaded into the injection syringe.

-

The system is allowed to equilibrate to the desired temperature.

-

A series of small, precisely known volumes of the ligand solution are injected into the sample cell.

-

The heat change associated with each injection is measured.

-

-

Data Analysis:

-

The raw data (heat change per injection) is plotted against the molar ratio of ligand to metal.

-

This binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) using the manufacturer's software to yield the values for K, ΔH, and n.

-

ΔG and ΔS are then calculated using the equations:

-

ΔG = -RTlnK

-

ΔS = (ΔH - ΔG) / T

-

-

Isothermal titration calorimetry workflow for thermodynamic parameter determination.

Signaling Pathways and Logical Relationships

The formation of a metal-diamine complex can be viewed as a logical progression of events, starting from the free solvated ions and proceeding to the stable chelated complex. This process is driven by favorable thermodynamic changes.

Logical pathway of metal-diamine complex formation.

Conclusion

The thermodynamic properties of this compound complexes are crucial for understanding their stability and behavior in various chemical and biological systems. This guide has provided a theoretical framework for these properties and detailed experimental protocols for their determination. While specific data for this compound complexes requires further experimental investigation, the principles and methodologies outlined herein, with reference to the analogous ethylenediamine systems, offer a solid foundation for researchers, scientists, and drug development professionals to embark on such studies. The combination of potentiometric titration and isothermal titration calorimetry provides a powerful approach to fully characterize the thermodynamics of these important coordination compounds.

References

Navigating the Nuances of Nucleophilicity: A Technical Guide to the Reactivity of Primary Amine Groups in Hexane-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexane-1,2-diamine, a versatile building block in organic synthesis, presents a unique case study in the differential reactivity of its two primary amine groups. The close proximity of these nucleophilic centers, situated on adjacent carbon atoms, gives rise to a complex interplay of steric, electronic, and conformational effects that govern their reactivity towards electrophiles. This in-depth technical guide explores the factors influencing the chemoselectivity of reactions involving this compound, providing a comprehensive overview of its chemical behavior. We delve into the roles of steric hindrance, electronic effects, and intramolecular hydrogen bonding in modulating the nucleophilicity of each amine group. Furthermore, this guide furnishes detailed experimental protocols for key reactions, such as selective mono-N-acylation, and presents quantitative data where available to aid in the strategic design of synthetic routes for pharmaceutical and materials science applications.

Introduction

Vicinal diamines, or 1,2-diamines, are privileged structural motifs found in a wide array of biologically active molecules and are crucial intermediates in the synthesis of pharmaceuticals and chiral ligands.[1] this compound, with its six-carbon backbone, offers a flexible yet structurally defined scaffold for the introduction of diverse functionalities. The primary amine groups at the C1 and C2 positions are the focal points of its chemical reactivity, capable of participating in a variety of transformations including acylation, alkylation, and reductive amination.[1][2]

The principal challenge and opportunity in the chemistry of this compound lies in achieving selective monofunctionalization. The subtle differences in the chemical environment of the two primary amine groups can be exploited to direct reactions towards the formation of a single, desired constitutional isomer. This guide aims to provide a thorough understanding of the principles governing this selectivity and to equip researchers with the practical knowledge required to harness the synthetic potential of this versatile diamine.

Factors Influencing the Differential Reactivity of Amine Groups

The reactivity of the primary amine groups in this compound is not identical. Several key factors contribute to the nuanced differences in their nucleophilicity and accessibility.

Steric Effects

The local steric environment around each amine group plays a significant role in its reactivity. The amine at the C2 position is inherently more sterically hindered than the terminal amine at the C1 position due to the adjacent butyl group. This difference in steric accessibility can be a determining factor in reactions that are sensitive to steric bulk, favoring reaction at the less hindered C1 amine.

Electronic Effects and pKa Values

For vicinal diamines like ethylenediamine, the two pKa values are typically different due to the electrostatic effect of the first protonation on the basicity of the second amine group.[3] For instance, the pKa values for the two ammonium (B1175870) groups of 1,2-ethanediamine are approximately 9.9 and 7.1.[3] The unfavorable charge repulsion between the two protonated amine groups in close proximity makes the second protonation less favorable.[3] A similar effect is expected for this compound. The first protonation will occur at the more basic amine, and the second protonation will be significantly less favorable.

Computational predictions can provide estimations of these pKa values, though experimental verification is crucial for precise synthetic planning.[3]

Intramolecular Hydrogen Bonding